Eremophilane

Beschreibung

Structure

3D Structure

Eigenschaften

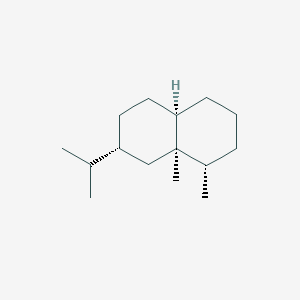

Molekularformel |

C15H28 |

|---|---|

Molekulargewicht |

208.38 g/mol |

IUPAC-Name |

(1S,4aR,7R,8aR)-1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14+,15+/m0/s1 |

InChI-Schlüssel |

AJWBFJHTFGRNDG-GBJTYRQASA-N |

SMILES |

CC1CCCC2C1(CC(CC2)C(C)C)C |

Isomerische SMILES |

C[C@H]1CCC[C@H]2[C@@]1(C[C@@H](CC2)C(C)C)C |

Kanonische SMILES |

CC1CCCC2C1(CC(CC2)C(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

eremophilane sesquiterpenoids classification and nomenclature

An In-depth Technical Guide to Eremophilane Sesquiterpenoids: Classification, Nomenclature, and Analysis

Introduction

This compound-type sesquiterpenoids are a significant and structurally diverse class of natural products, comprising a characteristic bicyclic [4.4.0] decalin skeleton.[1] These compounds, which are composed of three isoprene (B109036) units, are notable for their biogenesis, which involves a key methyl migration that challenges the classical isoprene rule.[2][3] First isolated in 1932 from the wood oil of Eremophila mitchellii, over 650 this compound derivatives have since been identified.[3] They are widely distributed in nature, predominantly found in terrestrial plants of the Asteraceae family (genera Ligularia, Senecio, and Petasites) and are also prolific metabolites of fungi, including those from marine and endophytic environments.[2][4][5]

The structural diversity of eremophilanes, arising from various oxidation patterns and rearrangements, leads to a broad spectrum of potent biological activities.[6] These include anti-inflammatory, antitumor, cytotoxic, antibacterial, neuroprotective, and immunosuppressive properties, making them promising candidates for drug discovery and development.[6][7][8] This technical guide provides a comprehensive overview of the classification, nomenclature, and key experimental methodologies pertinent to the study of this compound sesquiterpenoids.

Classification

This compound sesquiterpenoids are classified based on the structural modifications of their characteristic carbon skeleton. The core structure is a decalin ring system with a unique substitution pattern resulting from a 1,2-methyl shift during their biosynthesis from farnesyl pyrophosphate (FPP).[2][3]

1. Based on the Carbon Skeleton:

-

Eremophilanes: The fundamental bicyclic structure.

-

Furanoeremophilanes: Characterized by a furan (B31954) ring fused to the decalin core. These can be further oxidized to form butenolides.[1]

-

Nor-eremophilanes: Compounds that have lost one or more carbon atoms from the parent skeleton, such as the 3-nor-eremophilane lactone-lactam skeleton found in rhizopthis compound N.[9]

-

Rearranged Skeletons: Some compounds feature rearranged tricyclic systems, often highly oxygenated and containing moieties like hemiacetals.[8]

2. Based on Functional Groups and Oxidation Patterns:

The structural diversity is greatly enhanced by oxidation at various positions. Common functionalities include:

-

Alcohols, acids, esters, and glycosides.[2]

-

Ketones, particularly α,β-unsaturated ketones.[9]

-

Epoxy rings.[9]

-

Highly oxygenated derivatives, including those with hemiacetal groups, are frequently isolated from fungal sources.[6][8]

3. Based on Origin (Plant vs. Fungi):

While both plants and fungi produce eremophilanes, there are some distinctions. Fungal eremophilanes often exhibit unique and complex oxygenation patterns.[9][10] For instance, many fungal metabolites feature highly functionalized fatty acid chains esterified to the this compound backbone, which can enhance their biological activity.[10] Interestingly, very few eremophilanes found in plants have also been identified in fungi, highlighting the distinct biosynthetic machinery in these organisms.[10]

Nomenclature

The systematic naming of this compound sesquiterpenoids follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).[11][12] The nomenclature is based on substitutive principles applied to the parent hydride.

Parent Hydride and Numbering:

The parent structure is the bicyclo[4.4.0]decane skeleton. The numbering for the this compound skeleton is standardized as shown below. The naming convention treats the compound as a parent hydride with various substituents.[11]

Key IUPAC Naming Rules:

-

Identify the Parent Hydride: The core is named "this compound."

-

Identify the Principal Functional Group: The functional group with the highest priority (e.g., carboxylic acid > ester > amide > ketone > alcohol) is cited as a suffix.[13][14]

-

Identify Unsaturation: Double or triple bonds are indicated by changing the '-ane' ending of the parent name to '-ene' or '-yne'. The position is designated with a locant (number). For example, a double bond between C-7 and C-11 is denoted as eremophil-7(11)-ene.

-

Identify and Name Substituents: All other functional groups are named as prefixes, arranged in alphabetical order.[11]

-

Assign Locants: Number the parent skeleton to give the lowest possible numbers to the principal functional group, then to multiple bonds, and finally to prefixes.

-

Specify Stereochemistry: The stereochemistry at chiral centers is indicated using α (pointing down) and β (pointing up) or using the Cahn-Ingold-Prelog (R/S) system. The relative configuration is often determined by NOESY/ROESY NMR experiments.[15]

Example: The compound phomenone, an this compound from fungi, would be systematically named based on its structure: an eremophil-7(11)-ene skeleton with a ketone at C-8, a hydroxyl group at C-13, and an epoxide across C-9 and C-10.

Biosynthetic and Experimental Workflows

Biosynthetic Pathway of this compound Sesquiterpenoids

The biosynthesis of eremophilanes deviates from the typical terpene synthesis pathway, providing a classic example of carbocation-induced rearrangement. It begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

Caption: Generalized biosynthetic pathway of this compound sesquiterpenoids from FPP.

Experimental Workflow for Isolation and Structure Elucidation

The discovery of new this compound sesquiterpenoids follows a standardized and rigorous experimental pipeline, from isolation from the producing organism to the final determination of its three-dimensional structure.

Caption: Workflow for the isolation and structural analysis of this compound sesquiterpenoids.

Experimental Protocols

Isolation and Purification Protocol

This protocol is a generalized procedure for isolating this compound sesquiterpenoids from a fungal culture.

-

Cultivation and Extraction: The fungus (e.g., Rhizopycnis vagum) is cultivated on a solid rice medium.[16] After a suitable incubation period, the fermented substrate is extracted exhaustively with an organic solvent like ethyl acetate.[7] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel column.[7][16] Elution is performed with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, to separate the extract into several primary fractions.[7]

-

Chromatographic Separation: The fractions containing sesquiterpenoids (identified by thin-layer chromatography) are further purified.[16] This involves multiple chromatographic steps:

-

Column Chromatography (CC): Fractions are often separated on Sephadex LH-20 columns to remove pigments and polymeric materials.[16]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is achieved using semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol/water or acetonitrile/water mixture.[9][16]

-

Structure Elucidation Protocol

The unambiguous determination of a novel this compound's structure relies on a combination of modern spectroscopic techniques.[7]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise mass of the molecular ion, which allows for the calculation of the compound's molecular formula.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is conducted to piece together the molecular structure.[6][9]

-

¹H and ¹³C NMR: Provide information on the types and numbers of protons and carbons. Characteristic signals, such as four methyl groups (one singlet, one doublet, and two from an isopropyl/isopropenyl group), are often indicative of an this compound skeleton.[9]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the carbon backbone.[6]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.[15]

-

-

Electronic Circular Dichroism (ECD): To determine the absolute configuration of chiral molecules, an experimental ECD spectrum is recorded and compared with the theoretically calculated spectra for possible enantiomers. A good match confirms the absolute stereochemistry.[6][9]

-

Single-Crystal X-ray Diffraction: If a high-quality crystal of the compound can be grown, X-ray diffraction analysis provides the most definitive and unambiguous determination of the entire three-dimensional structure, including its absolute configuration.[6]

Quantitative Data

The following tables summarize representative quantitative data for selected this compound sesquiterpenoids, illustrating their spectroscopic characteristics and biological activities.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Sesquiterpenoids (in CDCl₃)

| Position | Rhizopthis compound A¹ (δc, δh) | Aurantiophilane A² (δc, δh) |

| 1 | 72.3, 4.63 (ddd) | 204.3 |

| 2 | 30.1, 1.65 (m), 1.95 (m) | 44.1, 2.92 (dd), 2.58 (dd) |

| 3 | 65.2, 3.95 (ddd) | 33.9, 2.05 (m), 1.78 (m) |

| 4 | 47.1, 2.11 (m) | 39.9, 2.15 (m) |

| 5 | 43.5 | 49.0 |

| 6 | 43.7, 2.45 (m), 2.55 (m) | 24.8, 1.83 (m), 1.60 (m) |

| 7 | 128.9 | 134.6 |

| 8 | 194.4 | 100.8 |

| 9 | 122.6, 6.13 (s) | 47.7, 3.01 (d) |

| 10 | 174.0 | 79.4 |

| 11 | 145.2 | 151.7 |

| 12 | 22.3, 2.07 (s) | 170.0 |

| 13 | 20.2, 1.88 (s) | 18.4, 2.01 (s) |

| 14 | 12.3, 1.18 (s) | 15.3, 1.07 (d) |

| 15 | 22.8, 1.13 (d) | 18.4, 0.81 (s) |

¹Data from Rhizopycnis vagum.[9] ²Data from Aspergillus aurantiobrunneus.[6]

Table 2: Biological Activities of Selected this compound Sesquiterpenoids

| Compound | Source Organism | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |

| Septorthis compound D | Septoria rudbeckiae | Antibacterial | Pseudomonas syringae | MIC: 6.25 µM | [8] |

| Septorthis compound G | Septoria rudbeckiae | Anti-inflammatory | NO production in BV-2 cells | IC₅₀: 12.0 µM | [8] |

| Paraconulone C | Paraconiothyrium sporulosum | Cytotoxic | HepG-2 cells | IC₅₀: 2.8 µM | [17] |

| Rhizopthis compound N | Rhizopycnis vagum | Cytotoxic | NCI-H1650 & BGC823 cells | Selective activity | [9][16] |

| Coptthis compound H | Penicillium copticola | Neuroprotective | PC12 cells | - | [5] |

Conclusion

This compound sesquiterpenoids represent a fascinating class of natural products with significant chemical and biological diversity. Their unique biosynthetic origin, complex structures, and potent activities continue to attract considerable scientific interest. A systematic approach combining modern isolation techniques with powerful spectroscopic methods is essential for the discovery and characterization of new derivatives. The detailed classification, standardized nomenclature, and robust experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working to unlock the full therapeutic potential of these remarkable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Four New Highly Oxygenated this compound Sesquiterpenes from an Endophytic Fungus Boeremia exigua Isolated from Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence and biological activities of this compound-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]

- 10. This compound-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iupac.org [iupac.org]

- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 13. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 14. IUPAC Rules [chem.uiuc.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. This compound-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

chemical and physical properties of eremophilane skeleton

An In-depth Technical Guide to the Eremophilane Skeleton: Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

This compound-type sesquiterpenoids are a significant class of natural products characterized by a bicyclic [8.2.0]decane carbon skeleton.[1][2] These C15 compounds, biosynthesized from farnesyl diphosphate (B83284) via a characteristic methyl group migration, are predominantly found in plants of the Asteraceae family, particularly in genera such as Ligularia, Senecio, and Petasites, as well as in various fungi.[3][4] The structural diversity within this class, arising from extensive oxidation and substitution patterns, has led to a wide array of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and neuroprotective properties, making the this compound skeleton a scaffold of considerable interest for drug discovery and development.[3][5]

Chemical and Physical Properties

The core of the this compound structure is a decalin ring system. The unique structural features and various functional groups attached to this skeleton give rise to a wide range of chemical and physical properties.

Data Presentation: Physicochemical Properties

| Property | Eremophilene | (-)-Aristolochene | Nootkatone |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₂O |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 218.34 g/mol |

| Boiling Point | 129.5 °C at 13 mmHg | Not available | 170 °C at 10 mmHg |

| Melting Point | Not available | Not available | 35-37 °C |

| Specific Rotation [α] | -142.5° (24°C, D) | -76° (c=1, CHCl₃) | +186° (c=1, CHCl₃) |

| Appearance | Oily liquid | Oily liquid | Crystalline solid |

Spectroscopic Data

The structural elucidation of this compound-type sesquiterpenoids relies heavily on a combination of spectroscopic techniques.

The following tables summarize characteristic chemical shifts for the this compound skeleton. Note that these values can vary significantly depending on the specific substituents and their stereochemistry. The data presented are for representative structures and are meant to be a general guide.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the this compound Skeleton

| Proton | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| H-1 | 1.2 - 2.5 | m |

| H-2 | 1.0 - 2.0 | m |

| H-3 | 1.0 - 2.2 | m |

| H-4 | 1.5 - 2.8 | m |

| H-6 | 1.8 - 5.5 | m |

| H-8 | 2.0 - 5.0 | m |

| H-9 | 1.5 - 5.8 | m |

| H-12 | 1.0 - 2.1 | d, s |

| H-13 | 1.0 - 2.1 | d, s |

| H-14 | 0.7 - 1.2 | s |

| H-15 | 0.8 - 1.5 | d |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton [3][5]

| Carbon | Chemical Shift Range (ppm) |

|---|---|

| C-1 | 35 - 55 |

| C-2 | 20 - 40 |

| C-3 | 25 - 75 |

| C-4 | 30 - 50 |

| C-5 | 40 - 60 |

| C-6 | 25 - 80 |

| C-7 | 120 - 150 |

| C-8 | 70 - 200 |

| C-9 | 40 - 160 |

| C-10 | 35 - 50 |

| C-11 | 120 - 155 |

| C-12 | 15 - 30 |

| C-13 | 15 - 30 |

| C-14 | 10 - 25 |

| C-15 | 10 - 25 |

The IR spectrum of an this compound derivative will be dominated by absorptions corresponding to its specific functional groups.

Table 3: Characteristic IR Absorptions for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 | Strong, broad |

| C-H (alkane) | 2850 - 3000 | Medium to strong |

| C=O (ketone/aldehyde) | 1680 - 1740 | Strong |

| C=O (ester/lactone) | 1735 - 1750 | Strong |

| C=C (alkene) | 1620 - 1680 | Weak to medium |

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is crucial for determining the molecular formula of this compound compounds.[3] The fragmentation patterns in MS/MS experiments can provide valuable structural information about the substituents and the core skeleton.

Experimental Protocols

The following are generalized methodologies for the isolation and structural characterization of this compound sesquiterpenoids. Specific parameters will need to be optimized for each compound and source material.

Isolation and Purification of this compound Sesquiterpenoids from Ligularia Species

This protocol outlines a typical procedure for the extraction and isolation of this compound compounds from plant material.[6][7][8][9][10]

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots and rhizomes of Ligularia sp.) is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The fraction containing the compounds of interest (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is typically used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

-

Further Purification:

-

Fractions containing similar compounds (as determined by thin-layer chromatography) are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using medium pressure liquid chromatography (MPLC).

-

-

Final Purification (HPLC):

-

Final purification to yield pure compounds is achieved using high-performance liquid chromatography (HPLC), often on a semi-preparative C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.

-

Structure Elucidation of a Novel this compound Sesquiterpenoid

The following workflow describes the spectroscopic analysis used to determine the structure of a purified this compound compound.[11][12][13][14][15][16]

-

Molecular Formula Determination:

-

High-Resolution Mass Spectrometry (HRMS) is used to obtain an accurate mass measurement, from which the molecular formula is determined.

-

-

Identification of Functional Groups:

-

Infrared (IR) spectroscopy is used to identify the presence of key functional groups such as hydroxyls, carbonyls, and double bonds.

-

Ultraviolet (UV) spectroscopy provides information on the presence of chromophores, particularly conjugated systems.

-

-

Establishment of the Carbon Skeleton and Proton Connectivity:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR and DEPT: Determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons and establishing spin systems.

-

-

Determination of Long-Range Correlations:

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the spin systems and establishing the overall carbon skeleton.

-

-

Assignment of Relative Stereochemistry:

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

-

-

Determination of Absolute Stereochemistry:

-

This is often the most challenging step and can be achieved by:

-

X-ray Crystallography: If a suitable single crystal can be obtained.

-

Electronic Circular Dichroism (ECD): By comparing the experimental ECD spectrum with theoretically calculated spectra for different stereoisomers.

-

Vibrational Circular Dichroism (VCD): Similar to ECD but using infrared light.

-

Chemical derivatization: For example, using Mosher's method for determining the configuration of secondary alcohols.

-

-

Biological Activities and Signaling Pathways

This compound sesquiterpenoids exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being particularly prominent.

Anti-inflammatory Activity

Many this compound derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[2][4]

A common mechanism for the anti-inflammatory action of this compound compounds is the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[2][17] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[18][19][20][21][22] Several this compound sesquiterpenoids have been found to inhibit the activation of the NF-κB pathway. This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. Four New Highly Oxygenated this compound Sesquiterpenes from an Endophytic Fungus Boeremia exigua Isolated from Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Sesquiterpenes from the Genus Ligularia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound-type sesquiterpene derivatives from Ligularia hodgsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The first isolation of furanothis compound from Ligularia nelumbifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Techniques of Structure Elucidation for Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 15. researchgate.net [researchgate.net]

- 16. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Eremophilane Goldmine: A Technical Guide to its Natural Sources in Ligularia Species

For Researchers, Scientists, and Drug Development Professionals

The genus Ligularia, a member of the Asteraceae family, represents a significant and diverse reservoir of eremophilane-type sesquiterpenoids. These compounds have garnered considerable interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of eremophilanes in various Ligularia species, with a focus on quantitative data, detailed experimental protocols for their extraction and isolation, and visual representations of the scientific workflows involved.

Quantitative Analysis of Eremophilanes in Ligularia Species

The concentration and diversity of this compound sesquiterpenoids can vary significantly among different Ligularia species and even between different parts of the same plant. The following tables summarize the available quantitative data from various studies, offering a comparative look at the yields of crude extracts, fractions, and purified this compound compounds.

| Ligularia Species | Plant Part | Starting Material (kg) | Extraction Solvent | Crude Extract Yield (g) | Reference |

| Ligularia macrophylla | Whole Plant | 6.0 | Not Specified | 290 | [1] |

| Ligularia macrophylla | Roots | 2.0 | Ethyl Alcohol | 86 | [2] |

Table 1: Crude Extract Yields from Ligularia Species

| Ligularia Species | Plant Part | Crude Extract (g) | Partitioning Solvent | Fraction Yield (g) | Reference |

| Ligularia macrophylla | Whole Plant | 290 | Petroleum Ether | 100 | [1] |

| Ligularia macrophylla | Whole Plant | 290 | Ethyl Acetate (B1210297) | 90 | [1] |

| Ligularia macrophylla | Whole Plant | 290 | n-Butanol | 20 | [1] |

| Ligularia macrophylla | Roots | 86 | Chloroform (B151607) | 65 | [2] |

Table 2: Fraction Yields from Ligularia macrophylla Extracts

| Ligularia Species | Plant Part | Starting Material (kg) | This compound Compound | Final Yield (mg) | Reference |

| Ligularia macrophylla | Whole Plant | 6.0 | Unnamed this compound Epimer | 8 | [1] |

Table 3: Yield of Purified this compound from Ligularia macrophylla

| Ligularia Species | Plant Part | Extraction Method | Essential Oil Yield (%) | Reference |

| Ligularia macrophylla | Aerial Part | Hydrodistillation | 0.30 | [2] |

| Ligularia macrophylla | Aerial Part | Microwave Extraction | 0.03 | [2] |

Table 4: Essential Oil Yields from Ligularia macrophylla

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound sesquiterpenoids from Ligularia species typically involves a multi-step process encompassing extraction, fractionation, and chromatography. Below are detailed methodologies synthesized from various cited studies.

Plant Material Collection and Preparation

-

Collection: The roots, rhizomes, or whole plants of the desired Ligularia species are collected.

-

Drying: The plant material is air-dried in a shaded area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent. Commonly used solvents include ethanol, methanol (B129727), or a mixture of chloroform and methanol. The extraction is typically performed at room temperature over several days with periodic agitation or using a Soxhlet apparatus for more efficient extraction.

-

Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water or a hydroalcoholic mixture and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme involves:

-

Petroleum Ether or Hexane: To remove non-polar constituents like fats and waxes.

-

Chloroform or Dichloromethane: This fraction is often enriched with sesquiterpenoids.

-

Ethyl Acetate: To isolate compounds of intermediate polarity.

-

n-Butanol: To extract more polar compounds, such as glycosides.

-

-

Solvent Removal: Each fraction is concentrated to dryness using a rotary evaporator.

Chromatographic Purification

The fraction enriched with eremophilanes (typically the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica (B1680970) Gel Column Chromatography: This is the most common initial purification step.

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents is used for elution. Common solvent systems include hexane-ethyl acetate, chloroform-acetone, or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification of fractions obtained from silica gel chromatography.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Typically a mixture of chloroform and methanol (e.g., 1:1 v/v) is used for elution.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure compounds.

-

Stationary Phase: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically employed.

-

Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in the study of eremophilanes from Ligularia, the following diagrams have been generated using the DOT language.

References

A Technical Guide to the Isolation of Eremophilane Derivatives from Endophytic Fungi

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This document provides an in-depth technical overview of the methodologies employed in the isolation and characterization of eremophilane-type sesquiterpenoids from endophytic fungi. It consolidates experimental protocols and quantitative data from various scientific studies to serve as a comprehensive resource for natural product discovery and development.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these are the eremophilanes, a significant class of bicyclic sesquiterpenoids.[2] These compounds are biogenetically derived from farnesyl diphosphate (B83284) and are characterized by a distinctive carbon skeleton that arises from a methyl migration.[2] this compound derivatives isolated from endophytic fungi have demonstrated a wide array of promising biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antimalarial properties, making them attractive targets for drug discovery programs.[3][4][5]

Fungal genera such as Xylaria, Pestalotiopsis, Curvularia, and Rhizopycnis are notable producers of these compounds.[3][6][7][8] This guide details the common procedures for the cultivation of these fungi, followed by the extraction, separation, and purification of this compound derivatives.

General Experimental Workflow

The process of isolating this compound derivatives from endophytic fungi follows a systematic workflow, from cultivation to the identification of pure compounds. This multi-stage process is critical for ensuring the purity and structural integrity of the target molecules for subsequent bioactivity screening.

Caption: General workflow for the isolation and analysis of this compound derivatives.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in multiple studies. Specific parameters such as media composition, incubation times, and solvent systems should be optimized for each specific fungal strain and target compound.

Fungal Fermentation

A crucial step is the large-scale cultivation of the endophytic fungus to generate sufficient biomass and secondary metabolite production. Solid-state fermentation on rice is a commonly employed and effective method.[2][3][4]

Protocol: Solid-State Rice Media Fermentation

-

Seed Culture Preparation:

-

Inoculate the desired endophytic fungus (e.g., Rhizopycnis vagum) onto Potato Dextrose Agar (B569324) (PDA) plates and incubate at 25°C for 5-7 days.[3][4]

-

Transfer agar plugs of the mycelium into 250-mL Erlenmeyer flasks containing 150 mL of Potato Dextrose Broth (PDB).[3][4]

-

Incubate the liquid culture at 25°C on a rotary shaker at 150 rpm for 7 days to generate the inoculum.[3][4]

-

-

Large-Scale Fermentation:

-

Prepare the solid substrate medium in 1-L Erlenmeyer flasks, each containing 100 g of rice and 110 mL of distilled water. Autoclave to sterilize.[3][4]

-

Inoculate the sterilized rice media with the seed culture from Step 1.

-

Incubate the flasks under static conditions at room temperature for an extended period, typically 40-50 days, to allow for maximal production of secondary metabolites.[3][4]

-

Extraction and Preliminary Separation

Following fermentation, the target compounds must be extracted from the culture medium and mycelium. This is typically achieved using organic solvents.

Protocol: Solvent Extraction and Partitioning

-

Extraction:

-

Macerate the entire fermented rice culture (10 kg total) and exhaustively extract with ethyl acetate (B1210297) (EtOAc) three times at room temperature.[3][4]

-

Combine the organic solvent extracts.

-

-

Concentration:

-

Fractionation (Optional but Recommended):

-

The crude extract can be further fractionated by suspending it in water and performing liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), dichloromethane, ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Purification

The purification of individual this compound derivatives from the crude extract or its fractions requires multiple chromatographic steps.

Protocol: Multi-Step Chromatography

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the crude extract to column chromatography on a silica gel stationary phase.

-

Elute the column with a stepwise gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane/EtOAc gradients from 100:0 to 0:100).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Size-Exclusion Chromatography:

-

Further separate the pooled fractions using size-exclusion chromatography, such as on a Sephadex LH-20 column, eluting with a solvent like methanol (B129727) or a dichloromethane/methanol mixture to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Achieve final purification of individual compounds using preparative or semi-preparative HPLC on a C18 reversed-phase column.

-

Use an isocratic or gradient mobile phase, commonly a mixture of methanol/water or acetonitrile/water, to isolate pure compounds.

-

Data on Isolated this compound Derivatives

Endophytic fungi are a rich source of novel and known this compound sesquiterpenoids. The logical relationship between the host plant, the endophyte, the produced compound, and its resulting bioactivity forms the basis of bioprospecting.

Caption: Logical relationship in endophytic natural product discovery.

Table 1: Selected this compound Derivatives from Endophytic Fungi

| Compound Name(s) | Endophytic Fungus | Host Plant | Reference(s) |

| Rhizoperemophilanes A–N | Rhizopycnis vagum | Nicotiana tabacum | [3][4] |

| Xylareremophil | Xylaria sp. GDG-102 | Sophora tonkinensis | [6][9] |

| Xylarenones F, G | Camarops sp. | Alibertia macrophylla | [10] |

| Boeremialanes A–D | Boeremia exigua | Fritillaria hupehensis | [2][11] |

| Curvuleremophilanes A–D | Curvularia lunata | Cymbopogon citratus | [7][12] |

| Phomadecalins G-I | Microdiplodia sp. | Not Specified | [13] |

| 11-O-methylpetasitol, Sporogen-AO1 | Penicillium sp. | Ficus ampelas | [14] |

| Pestalotiopins B, C | Pestalotiopsis photiniae | Podocarpus macrophyllus | [15] |

| Cupressolides A, B | Xylaria sp. | Cupressus lusitanica | [16] |

Table 2: Quantitative Bioactivity Data of Fungal this compound Derivatives

| Compound Name(s) | Fungal Source | Bioactivity | Assay Details | Result (IC₅₀ / MIC) | Reference(s) |

| Xylareremophil, Mairetolides B, G | Xylaria sp. | Antibacterial | Against P. vulgaris, M. luteus, B. subtilis | MIC: 25–100 µg/mL | [6][9] |

| Xylarenones C, D, F, G | Camarops sp. | Anti-inflammatory | Inhibition of ROS in neutrophils | Potential Activity | [10] |

| Boeremialane D | Boeremia exigua | Anti-inflammatory | NO production inhibition in RAW264.7 cells | IC₅₀: 8.62 µM | [2] |

| Rhizopthis compound N (14) | Rhizopycnis vagum | Cytotoxic | Against NCI-H1650 and BGC823 tumor cells | Selective Cytotoxicity | [3][4] |

| Compounds 11, 16, 20 | Rhizopycnis vagum | Antibacterial | Not Specified | Displayed Activity | [3][4] |

| Curvulthis compound A (1) | Curvularia lunata | Antimalarial | Against Plasmodium falciparum K1 | IC₅₀: 3.64–7.77 µM | [7] |

| Curvulthis compound A (1) | Curvularia lunata | Antibacterial | Against Bacillus cereus & S. aureus | MIC: 3.13–25.00 µg/mL | [7] |

| Eremophilanolides (1-3) | Xylaria sp. | Cytotoxic | Not Specified | Moderate Activity | [17] |

Conclusion

The isolation of this compound derivatives from endophytic fungi is a well-established, albeit complex, process that holds significant promise for the discovery of new therapeutic agents. The success of these endeavors relies on systematic fungal culture, robust extraction techniques, and multi-step chromatographic purification. The diverse biological activities exhibited by these compounds, ranging from potent cytotoxic to anti-inflammatory effects, underscore the importance of endophytic fungi as a sustainable and valuable resource for drug development. The protocols and data summarized in this guide provide a foundational framework for researchers aiming to explore this fascinating area of natural product chemistry.

References

- 1. auctoresonline.org [auctoresonline.org]

- 2. Four New Highly Oxygenated this compound Sesquiterpenes from an Endophytic Fungus Boeremia exigua Isolated from Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]

- 4. This compound-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pestalotiopsis Diversity: Species, Dispositions, Secondary Metabolites, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] this compound sesquiterpenes from the endophytic fungus Xylaria sp. GDG-102 | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Chemical characterization and biological activity of Curvularia Lunata, an endophytic fungus isolated from lemongrass (Cymbopogon citratus) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Sesquiterpenes and Benzene Derivatives from the Endophyte Microdiplodia sp. WGHS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New this compound and dichlororesorcinol derivatives produced by endophytes isolated from Ficus ampelas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and History of Eremophilane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremophilane sesquiterpenoids represent a significant class of natural products, characterized by a distinctive bicyclic decalin core and a unique biosynthetic pathway involving a key methyl group migration. First discovered in the early 1930s, the journey to elucidate their complex structures and understand their diverse biological activities has mirrored the evolution of organic chemistry itself. This in-depth technical guide provides a comprehensive historical account of the discovery of this compound compounds, detailing the seminal isolation and structural elucidation efforts, the evolution of analytical techniques, and the key scientific milestones. It includes detailed experimental protocols from foundational studies, quantitative data presented for comparative analysis, and visualizations of biosynthetic and signaling pathways to offer a thorough resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound-type sesquiterpenoids are a large and structurally diverse family of natural products, primarily isolated from various plant genera, notably Eremophila, Ligularia, and Petasites, as well as from various fungi.[1] These compounds are characterized by a bicyclic carbon skeleton that, contrary to the isoprene (B109036) rule, features a methyl group migration from C-10 to C-5 during their biosynthesis from farnesyl pyrophosphate.[2] This unique structural feature, coupled with a wide array of stereochemical complexities and functional group modifications, has made the eremophilanes a fascinating subject of chemical and biological research for nearly a century.

The history of this compound chemistry is a compelling narrative of scientific deduction, technological advancement, and international collaboration. From the initial isolation of eremophilone in 1932 to the modern-day application of sophisticated spectroscopic and synthetic methods, the study of these compounds has consistently pushed the boundaries of natural product chemistry. This guide will chronologically detail this journey, providing researchers with a solid foundation in the history and chemical biology of this important class of molecules.

The Dawn of Discovery: Isolation and Early Characterization

The story of this compound compounds begins in the early 20th century with the investigation of the essential oil of the Australian desert shrub, Eremophila mitchellii.

The First this compound: Eremophilone

In 1932, A. E. Bradfield, A. R. Penfold, and J. L. Simonsen reported the isolation of a novel sesquiterpene ketone, which they named eremophilone , from the wood oil of Eremophila mitchellii.[3] Their seminal work, published in the Journal of the Chemical Society, laid the groundwork for the entire field of this compound chemistry.

The original isolation procedure, a testament to the techniques of the era, is summarized below.

dot

Caption: Early Isolation Workflow for Eremophilone.

The researchers meticulously documented the physical and chemical properties of the newly isolated compound, which were crucial for its initial characterization.

| Property | Value (Eremophilone) | Reference |

| Molecular Formula | C₁₅H₂₂O | [3] |

| Melting Point | 41-42 °C | [3] |

| Boiling Point | 171 °C at 15 mmHg | [3] |

| Specific Rotation ([α]D) | -207° in chloroform | [3] |

| Appearance | Colorless needles | [3] |

Table 1: Physicochemical Properties of Eremophilone as reported in 1932.

The Structural Puzzle: From Degradation to Spectroscopy

The determination of the correct structure of eremophilone was a significant challenge that spanned over two decades and involved some of the most prominent chemists of the time. The initial structural proposals by Penfold and Simonsen were later revised, highlighting the limitations of classical chemical degradation methods.

Early Structural Postulates and the Isoprene Rule Anomaly

The initial structural work by Bradfield, Penfold, and Simonsen involved a series of chemical degradations, including oxidation and dehydrogenation reactions.[3] However, the resulting products led them to propose a structure that, while consistent with some of the chemical evidence, was later proven to be incorrect. The key challenge was the unusual placement of the methyl groups, which appeared to violate the then-sacred isoprene rule.

The Breakthrough: The Contributions of Birch and Barton

The definitive structural elucidation of eremophilone came in the 1950s through the insightful work of A. J. Birch and D. H. R. Barton. They re-examined the chemical evidence and, importantly, applied new theoretical concepts and emerging spectroscopic techniques.

-

A. J. Birch utilized his expertise in reduction reactions, particularly the Birch reduction, to clarify the nature of the carbon skeleton.

-

D. H. R. Barton applied principles of conformational analysis and stereochemistry, which were revolutionary at the time, to correctly deduce the relative and absolute configuration of eremophilone.

This collaborative effort, though not always direct, ultimately led to the correct structure of eremophilone, a bicyclic system with a unique cis-fusion of the rings and the now-characteristic migrated methyl group.

dot

Caption: Logical Flow of Eremophilone's Structure Elucidation.

The Rise of Modern Techniques: Synthesis and Spectroscopy

The latter half of the 20th century saw the application of powerful new analytical and synthetic methods to the study of this compound compounds.

The Advent of NMR Spectroscopy

The development of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized natural product chemistry. Early ¹H NMR studies on eremophilanes, though low-resolution by today's standards, provided invaluable information about the number and environment of protons in the molecule, confirming the structural features deduced from chemical methods. As the technology advanced, ¹³C NMR and 2D-NMR techniques (COSY, HMQC, HMBC) became indispensable for the unambiguous assignment of the complex carbon skeletons and stereochemistry of newly discovered eremophilanes.

Confirmation by Total Synthesis

The ultimate proof of a proposed structure is its total synthesis. The first total synthesis of (±)-eremophilone was achieved in 1975 by John E. McMurry and his colleagues.[1] This landmark achievement not only confirmed the structure of eremophilone but also showcased the power of modern synthetic organic chemistry.

A crucial step in the synthesis was the stereoselective construction of the bicyclic core. The following is a simplified representation of a key transformation:

dot

Caption: A Simplified Key Transformation in the Total Synthesis of Eremophilone.

Biological Activities and Mechanisms of Action

This compound sesquiterpenoids exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Early investigations into their biological properties were often descriptive, but modern research has begun to unravel the molecular mechanisms underlying these activities.

Anti-inflammatory Effects and Signaling Pathways

Many this compound compounds have demonstrated potent anti-inflammatory properties. A key mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

dot

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Compounds.

Some eremophilanes have also been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are also involved in the inflammatory response.

Conclusion

The discovery and history of this compound compounds is a rich field of study that has contributed significantly to our understanding of natural product chemistry, biosynthesis, and pharmacology. From the early pioneering work on eremophilone to the ongoing discovery of new and complex derivatives, these fascinating molecules continue to inspire and challenge chemists and biologists alike. The detailed historical perspective, experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for the next generation of scientists working to unlock the full potential of this remarkable class of natural products.

References

Elucidating the Eremophilane Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremophilane-type sesquiterpenoids are a diverse class of natural products with a characteristic bicyclic carbon skeleton. Found predominantly in plant species of the Asteraceae family, notably in the genera Petasites and Ligularia, these compounds exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research and development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the key enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the formation of the this compound scaffold and its subsequent modifications. This document outlines detailed experimental protocols for the key techniques used in the elucidation of this pathway, including gene cloning, heterologous protein expression, enzyme assays, and metabolite analysis. Quantitative data from related studies are summarized to provide a comparative framework. Furthermore, signaling pathways, experimental workflows, and the core biosynthetic pathway are visualized using logical diagrams to facilitate a deeper understanding of the intricate processes involved in the formation of these valuable bioactive molecules.

Introduction to this compound Sesquiterpenoids

This compound sesquiterpenoids are a significant group of C15 isoprenoids characterized by a decahydronaphthalene (B1670005) ring system. Their structural diversity arises from various oxygenation patterns, esterifications, and rearrangements of the basic this compound skeleton. Notable examples include petasin (B38403) and furanoeremophilanes, which are known for their anti-inflammatory and other medicinal properties. The biosynthesis of these complex molecules in plants is a multi-step process involving a cascade of enzymatic reactions, the elucidation of which is crucial for understanding their production and for potential metabolic engineering applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound sesquiterpenoids begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. The key committed step in the formation of the this compound skeleton is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase, the this compound synthase.

Based on classical biosynthetic studies, particularly tracer experiments in Petasites hybridus, the hydrocarbon eremophilene (B157757) has been identified as a key intermediate and likely the first fully cyclized product in the pathway.[1][2] The proposed pathway involves the initial cyclization of FPP to a germacrene-like intermediate, followed by a series of rearrangements and a final cyclization to form the characteristic bicyclic this compound core.

Subsequent enzymatic modifications, such as hydroxylations, oxidations, and esterifications, lead to the vast array of this compound derivatives found in nature. For instance, the formation of petasin and furanoeremophilanes likely proceeds through independent branches of the pathway following the synthesis of the this compound scaffold.[1]

Quantitative Data on Related Sesquiterpene Synthases

While the specific kinetic parameters for an this compound synthase from Petasites or Ligularia are not yet available in the literature, data from other functionally characterized plant sesquiterpene synthases provide a valuable reference for what can be expected.

| Enzyme | Plant Source | Major Product(s) | Km (µM) for FPP | kcat (s⁻¹) | Reference |

| Amorpha-4,11-diene synthase | Artemisia annua | Amorpha-4,11-diene | 0.6 ± 0.1 | 0.032 ± 0.001 | [Source] |

| δ-Selinene synthase | Abies grandis | δ-Selinene | 1.2 ± 0.2 | 0.025 ± 0.002 | [Source] |

| Germacrene A synthase | Lactuca sativa | Germacrene A | 0.5 ± 0.1 | 0.15 ± 0.01 | [Source] |

| Vetispiradiene synthase | Hyoscyamus muticus | Vetispiradiene | 4.7 ± 0.5 | 0.046 ± 0.003 | [Source] |

Detailed Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols are adapted from studies on other plant terpene synthases and provide a robust framework for the characterization of a putative this compound synthase.

Gene Cloning and Heterologous Expression

This workflow outlines the steps to identify and express a candidate this compound synthase gene.

Protocol:

-

Total RNA Extraction and cDNA Synthesis:

-

Homogenize fresh or frozen plant tissue (e.g., Petasites hybridus rhizomes) in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

-

-

PCR Amplification and Sequencing:

-

Design degenerate primers based on conserved amino acid motifs of known sesquiterpene synthases.

-

Perform PCR using the synthesized cDNA as a template to amplify a partial sequence of the putative this compound synthase gene.

-

Sequence the PCR product and use the obtained sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.

-

-

Heterologous Expression:

-

Clone the full-length coding sequence into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the transformed cells to an appropriate density and induce protein expression with a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

-

Recombinant Protein Purification

Protocol:

-

Cell Lysis:

-

Harvest the induced cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

If using a His-tagged expression vector, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Buffer Exchange:

-

Desalt and exchange the buffer of the purified protein solution to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

In Vitro Enzyme Assay

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT), the purified recombinant enzyme, and the substrate farnesyl pyrophosphate (FPP).

-

Initiate the reaction by adding FPP.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane or diethyl ether) and vortexing.

-

Separate the organic phase containing the products.

-

-

Enzyme Kinetics:

-

To determine the Michaelis-Menten kinetic parameters (Km and kcat), perform the enzyme assay with varying concentrations of FPP.

-

Quantify the product formation at each substrate concentration.

-

Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

GC-MS Analysis of Reaction Products

Protocol:

-

Sample Preparation:

-

Concentrate the organic extract from the enzyme assay under a gentle stream of nitrogen.

-

Resuspend the sample in a small volume of a suitable solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of different sesquiterpene isomers.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards or by comparison with mass spectral libraries (e.g., NIST).

-

Conclusion

The elucidation of the this compound biosynthesis pathway in plants is an active area of research with significant implications for drug discovery and metabolic engineering. While classical biochemical studies have laid the groundwork for understanding this pathway, the identification and functional characterization of the key enzymes, particularly the this compound synthase, at the molecular level are still in progress. The methodologies and comparative data presented in this guide provide a comprehensive framework for researchers to pursue the complete elucidation of this important biosynthetic pathway. Future work in this area will likely focus on the isolation and characterization of the this compound synthase gene(s) from Petasites and other this compound-rich species, which will open up new avenues for the sustainable production of these valuable natural products.

References

Determining the Stereochemical Maze: An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Eremophilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic [4.4.0] decalin core. With over 200 known compounds, these molecules exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them promising candidates for drug discovery and development. The therapeutic potential of eremophilanes is often intrinsically linked to their precise three-dimensional structure. Therefore, the unambiguous determination of their relative and absolute stereochemistry is a critical aspect of their chemical and pharmacological characterization. This technical guide provides a comprehensive overview of the methodologies employed to elucidate the complex stereochemistry of eremophilanes, offering detailed experimental protocols and data presentation to aid researchers in this field.

The this compound Skeleton and its Stereochemical Complexity

The characteristic this compound skeleton features multiple stereocenters, leading to a vast number of potential stereoisomers. The accurate assignment of these stereocenters is paramount, as even minor changes in stereochemistry can profoundly impact biological activity. The core of this guide focuses on the robust techniques used to navigate this stereochemical complexity.

Methodologies for Stereochemical Elucidation

The determination of the stereochemistry of eremophilanes relies on a combination of spectroscopic and analytical techniques. These methods can be broadly categorized into those that determine relative stereochemistry and those that establish the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy is an indispensable tool for determining the relative configuration of stereocenters in eremophilanes.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments are pivotal in establishing through-space proton-proton proximities. Strong NOE correlations between protons indicate that they are close in space (typically < 5 Å), providing crucial information about the relative orientation of substituents and the conformation of the decalin ring system.

Experimental Protocol: NOESY/ROESY

-

Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to determine appropriate spectral widths and pulse durations.

-

For NOESY experiments on small molecules (like eremophilanes), a mixing time (tm) in the range of 300-800 ms (B15284909) is typically employed. The choice of mixing time is crucial; for small molecules, the NOE builds up slowly.[1]

-

For ROESY experiments, which are particularly useful for molecules in the intermediate molecular weight range where the NOE may be close to zero, a spin-lock pulse is used during the mixing time.[1]

-

Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions (e.g., sine-bell).

-

Analyze the resulting 2D spectrum for cross-peaks, which indicate NOE correlations. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.[2]

-

Correlate the observed NOEs with a molecular model to deduce the relative stereochemistry.

-

X-ray Crystallography for Unambiguous Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the complete three-dimensional structure of a molecule, including both its relative and absolute stereochemistry.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the this compound derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions.[4]

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

-

Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data is processed to yield a set of structure factors.

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

A molecular model is built into the electron density map and refined against the experimental data.[5]

-

For non-centrosymmetric space groups, the absolute configuration can often be determined from the anomalous dispersion effects, typically quantified by the Flack parameter.[6]

-

Chiroptical Methods for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

-

Data Acquisition: Record the CD spectrum over a suitable wavelength range, typically from 400 nm down to 190 nm.

-

Computational Analysis:

-

Perform a conformational search for the this compound using molecular mechanics (e.g., MMFF94) to identify low-energy conformers.[7]

-

Optimize the geometry of each conformer using Density Functional Theory (DFT) (e.g., at the B3LYP/6-31G* level).[7]

-

Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TDDFT).[8][9]

-

Generate a Boltzmann-averaged calculated ECD spectrum based on the relative energies of the conformers.

-

-

Comparison and Assignment: Compare the experimental CD spectrum with the calculated spectra for both possible enantiomers. A good match allows for the unambiguous assignment of the absolute configuration.[8][9]

The Modified Mosher's Method for Chiral Alcohols

For eremophilanes possessing a secondary alcohol, the modified Mosher's method is a widely used NMR technique to determine the absolute configuration of the carbinol center.[10] This method involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[10]

Experimental Protocol: Modified Mosher's Method

-

Esterification: React the this compound alcohol separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding (S)- and (R)-MTPA esters.[10]

-

NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.

-

Data Analysis:

-

Assign the proton signals for both esters.

-

Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

-

A consistent pattern of positive Δδ values for protons on one side of the carbinol center and negative Δδ values on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.[10]

-

Quantitative Data of Eremophilanes

The following tables summarize key stereochemical data for a selection of this compound sesquiterpenoids.

Table 1: Specific Rotation of Selected Eremophilanes

| Compound | Specific Rotation ([α]D) | Solvent | Reference |

| Eremophilone | +205° | CHCl₃ | [2] |

| Nootkatone | +186° | CHCl₃ | [11] |

| Valencene | +73.4° | CHCl₃ | [11] |

| Petasin | -59° | CHCl₃ | [9] |

| 8β-Hydroxyeremophilanolide | +110° | MeOH | [8] |

Table 2: Selected ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃

| Compound | Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Reference |

| Nootkatone | [11] | |||

| C-1 | 5.75 (s) | 124.7 | ||

| C-11 | 4.72 (s), 4.75 (s) | 109.3 | ||

| C-13 | 1.73 (s) | 21.0 | ||

| C-14 | 0.95 (d, J=6.9 Hz) | 15.1 | ||

| C-15 | 1.20 (s) | 16.5 | ||

| Valencene | [11] | |||

| C-1 | 5.35 (br s) | 120.8 | ||

| C-11 | 4.70 (s), 4.72 (s) | 108.3 | ||

| C-13 | 1.65 (s) | 20.8 | ||

| C-14 | 0.88 (d, J=6.9 Hz) | 15.8 | ||

| C-15 | 0.92 (s) | 18.8 |

Visualizing the Workflow and Biosynthesis

Logical Workflow for Stereochemical Determination

The following diagram illustrates a typical workflow for the complete stereochemical elucidation of a new this compound natural product.

Biosynthetic Pathway of Eremophilanes

The biosynthesis of eremophilanes involves a key rearrangement of the farnesyl pyrophosphate (FPP) precursor, which distinguishes them from many other sesquiterpenes.

Conclusion

The stereochemical elucidation of this compound sesquiterpenoids is a multifaceted process that requires the synergistic application of advanced spectroscopic and analytical techniques. This guide has provided an in-depth overview of the key methodologies, including detailed experimental protocols for NMR spectroscopy, X-ray crystallography, and electronic circular dichroism. The provided data tables and workflow diagrams serve as valuable resources for researchers in natural product chemistry and drug development. A thorough and accurate determination of the stereochemistry of eremophilanes is not merely an academic exercise but a crucial step in unlocking their full therapeutic potential.

References

- 1. repositorio.uca.edu.ar [repositorio.uca.edu.ar]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute configuration of this compound sesquiterpenes from Petasites hybridus: comparison of experimental and calculated circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Eremophilane and Eudesmane Sesquiterpene Core Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of C15 terpenoids derived from the precursor farnesyl pyrophosphate (FPP), represent a vast and structurally diverse group of natural products. Among the myriad of sesquiterpene skeletons, the bicyclic eremophilanes and eudesmanes are prominent families, widely distributed in the plant and fungal kingdoms.[1][2][3][4] These compounds have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, and neuroprotective properties.[5][6][7][8] This technical guide provides a comprehensive comparison of the eremophilane and eudesmane (B1671778) core structures, detailing their biosynthesis, spectroscopic signatures, and key biological signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Stereochemistry

The fundamental difference between the this compound and eudesmane skeletons lies in the arrangement of the carbon framework, specifically the position of a methyl group. Both are bicyclic systems, but eremophilanes are characterized by a methyl group migration from C-10 to C-5 during their biosynthesis, a feature that distinguishes them from the more common isoprenoid construction.[5] Eudesmanes, on the other hand, adhere to the regular isoprene (B109036) rule.

dot

References

- 1. This compound and cadinane sesquiterpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence and biological activities of this compound-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Naming Conventions for Novel Eremophilane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for eremophilane-type sesquiterpenoids. Eremophilanes are a large class of bicyclic sesquiterpenes characterized by a decalin (bicyclo[4.4.0]decane) core with a distinctive methyl group migration from C-10 to C-5.[1][2] This structural feature presents unique challenges in nomenclature, which this guide aims to clarify. By understanding these conventions, researchers can ensure clear and unambiguous communication of novel chemical structures within this medicinally significant class of natural products.

The this compound Skeleton and Numbering

The foundation of naming any this compound derivative is the correct identification and numbering of the parent bicyclo[4.4.0]decane skeleton. The numbering begins at one of the bridgehead carbons (C-1 or C-6), proceeds through the longest carbon bridge to the other bridgehead carbon, and then continues along the shorter bridge. For the this compound skeleton specifically, the numbering is standardized as shown below to accommodate the characteristic methyl group at C-5.

Figure 1. Standard IUPAC numbering of the this compound skeleton.

Systematic naming follows the established rules for bicyclic alkanes. The name is constructed by:

-

Prefix: "bicyclo"